molecular formula C22H33NO4 B13422149 Linolenic Acid N-Hydroxysuccinimide

Linolenic Acid N-Hydroxysuccinimide

Cat. No.: B13422149
M. Wt: 375.5 g/mol
InChI Key: RAGFALZSHJBIRV-PDBXOOCHSA-N
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Description

Linolenic Acid N-Hydroxysuccinimide is a compound that combines the properties of linolenic acid, a polyunsaturated omega-3 fatty acid, and N-Hydroxysuccinimide, an organic compound used as a reagent for preparing active esters in peptide synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

Linolenic Acid N-Hydroxysuccinimide can be synthesized by reacting linolenic acid with N-Hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction typically takes place in an anhydrous solvent under mild conditions to form the desired ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified and stored under dry conditions to prevent hydrolysis .

Chemical Reactions Analysis

Types of Reactions

Linolenic Acid N-Hydroxysuccinimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., primary amines). The reactions typically occur under mild to moderate conditions, depending on the desired transformation .

Major Products

The major products formed from these reactions include amides, hydroperoxides, and reduced derivatives of linolenic acid .

Mechanism of Action

The mechanism of action of Linolenic Acid N-Hydroxysuccinimide involves the activation of carboxylic acids through the formation of N-Hydroxysuccinimide esters. These activated esters can then react with nucleophiles, such as amines, to form stable amide bonds. This process is widely used in bioconjugation and peptide synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Linolenic Acid N-Hydroxysuccinimide is unique due to its combination of linolenic acid and N-Hydroxysuccinimide, providing both the biological benefits of omega-3 fatty acids and the chemical reactivity of N-Hydroxysuccinimide esters. This dual functionality makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C22H33NO4

Molecular Weight

375.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C22H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h3-4,6-7,9-10H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9-

InChI Key

RAGFALZSHJBIRV-PDBXOOCHSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)ON1C(=O)CCC1=O

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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